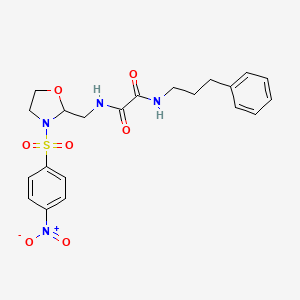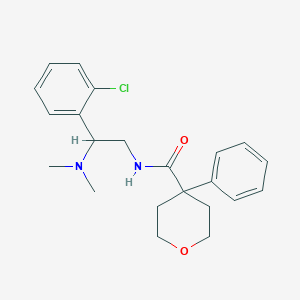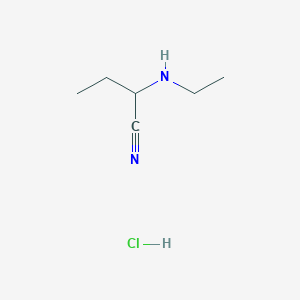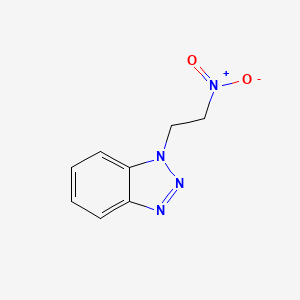
1-(5-(Difluoromethyl)pyridin-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(Difluoromethyl)pyridin-3-yl)ethanone, or 5-difluoromethyl-3-pyridin-1-yl ethanone, is an organic compound with a molecular formula of C7H7F2NO. It is a colorless liquid with a boiling point of 203.6 °C and a melting point of −20 °C. 5-difluoromethyl-3-pyridin-1-yl ethanone is an important intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals. It is also used as a reagent in organic chemistry and as a catalyst in the synthesis of organic compounds.
Mechanism of Action
The mechanism of action of 5-difluoromethyl-3-pyridin-1-yl ethanone is not well understood. However, it is believed that the compound acts as a Lewis acid, which means that it is able to accept electrons from other molecules. This allows the compound to form complexes with other molecules, which can then be used in various reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-difluoromethyl-3-pyridin-1-yl ethanone are not well understood. However, it is believed that the compound may have some effect on the activity of enzymes and other proteins in the body. Additionally, it may have some effect on the metabolism of certain drugs, as well as on the absorption and distribution of certain drugs.
Advantages and Limitations for Lab Experiments
One of the advantages of 5-difluoromethyl-3-pyridin-1-yl ethanone is that it is relatively easy to synthesize in the lab. Additionally, it is a relatively stable compound, which makes it suitable for use in a variety of chemical reactions. However, it is important to note that the compound is toxic and should be handled with caution. Additionally, the compound is volatile, which means that it can easily evaporate and should be stored in a sealed container.
Future Directions
There are a number of potential future directions for research using 5-difluoromethyl-3-pyridin-1-yl ethanone. These include further research into the biochemical and physiological effects of the compound, as well as research into its potential uses in the synthesis of pharmaceuticals and agrochemicals. Additionally, further research could be done into the use of the compound as a catalyst in the synthesis of organic compounds. Finally, research could be done into the use of the compound as a reagent in organic chemistry.
Synthesis Methods
5-difluoromethyl-3-pyridin-1-yl ethanone can be synthesized through a number of different methods. The most common method is the reaction between 1-bromo-3-fluoropyridine and ethylmagnesium bromide in the presence of a base such as potassium carbonate or sodium hydroxide. This reaction yields a mixture of 1-(5-difluoromethyl)pyridin-3-yl)ethanone and 1-(5-difluoromethyl)pyridin-2-yl)ethanone. The two compounds can be separated by column chromatography.
Scientific Research Applications
5-difluoromethyl-3-pyridin-1-yl ethanone has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other organic compounds and as a catalyst in the synthesis of organic compounds. It has also been used in the synthesis of pharmaceuticals and agrochemicals. Additionally, it has been used in the synthesis of photochromic molecules and in the development of new catalysts for the synthesis of organic compounds.
properties
IUPAC Name |
1-[5-(difluoromethyl)pyridin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO/c1-5(12)6-2-7(8(9)10)4-11-3-6/h2-4,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUQIVOWDXUZDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=CC(=C1)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(Difluoromethyl)pyridin-3-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate](/img/structure/B2691592.png)

![N-{2-[5-(diethylsulfamoyl)thiophen-2-yl]ethyl}prop-2-enamide](/img/structure/B2691594.png)

![3-(4-Methoxyphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one](/img/structure/B2691596.png)


![3-(morpholin-4-ylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B2691601.png)

![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2691603.png)

![1-[4-(butyrylamino)benzoyl]-N-cycloheptylpiperidine-3-carboxamide](/img/structure/B2691609.png)
